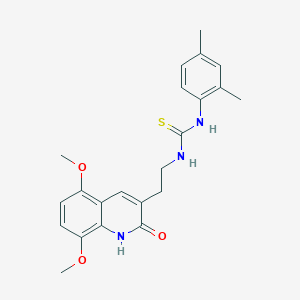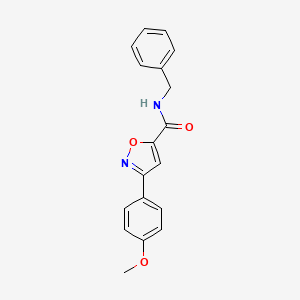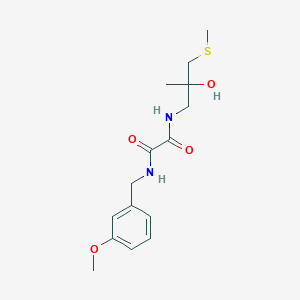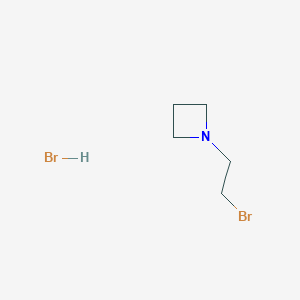![molecular formula C14H14N2O2S2 B2932022 5-(Quinolin-8-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034609-38-4](/img/structure/B2932022.png)
5-(Quinolin-8-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Quinolin-8-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been studied extensively for its ability to act as a potent inhibitor of certain enzymes and receptors, making it a potential candidate for the development of new drugs.
科学的研究の応用
Synthesis and Structural Analysis
One area of application involves the synthesis and structural analysis of related compounds, where methodologies for creating substituted hexahydroazepine and 7-azabicyclo[2.2.1]heptane ring systems have been developed. These methods are pivotal for the formal synthesis of complex molecules, highlighting the compound's role in facilitating the construction of pharmacologically relevant structures (Albertini et al., 1997).
Antimicrobial and Antiprotozoal Activity
Research has also explored the antimicrobial and antiprotozoal potential of compounds structurally related to 5-(Quinolin-8-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane. For instance, novel derivatives have shown promising activity against various strains of microorganisms, indicating the compound's potential as a lead structure for developing new antimicrobial agents (Patel, Patel, & Purohit et al., 2017).
Antitumor Activity
The compound and its derivatives have been investigated for their antitumor properties. Research focusing on the elucidation of molecular targets for antitumor quinols has discovered that certain derivatives exhibit potent and selective activity against various cancer cell lines, providing insights into their mechanism of action and potential therapeutic applications (Bradshaw et al., 2005).
Chemical Synthesis Techniques
The compound's structural framework serves as a versatile building block in chemical synthesis, facilitating the development of efficient strategies for constructing complex molecules. This includes the synthesis of β-lactam skeletons, showcasing its utility in generating core structures for penicillin-type antibiotics (Chiba et al., 1985).
作用機序
Target of Action
The primary target of 5-(Quinolin-8-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is the tubulin polymerization process . Tubulin is a protein that plays a crucial role in cellular functions, including the maintenance of cellular structure, intracellular transportation, and mitotic spindle formation for cell division .
Mode of Action
This compound interacts with its targets by inhibiting tubulin polymerization . This interaction results in significant changes in the growth of cells, particularly cancer cells .
Biochemical Pathways
The affected pathway is the tubulin polymerization pathway . The inhibition of this pathway disrupts the formation of microtubules, which are essential for cellular functions . The downstream effects include alterations in cellular structure and function, potentially leading to cell death .
Pharmacokinetics
The compound’s ability to inhibit tubulin polymerization suggests it can effectively reach and interact with its cellular targets .
Result of Action
The compound’s action results in significant inhibition of the growth of certain cell lines, particularly HepG2 cells . It also induces apoptosis, a form of programmed cell death, within these cells . This is further confirmed by a substantial upregulation in the quantity of active caspase 9, an enzyme that plays a vital role in apoptosis .
生化学分析
Biochemical Properties
The compound’s quinoline core suggests potential interactions with various enzymes and proteins. For instance, quinoline derivatives have been shown to exhibit antimicrobial efficacy, potentially through interactions with enzymes such as InhA in Mycobacterium tuberculosis
Cellular Effects
Related quinoline derivatives have been shown to inhibit the growth of certain cancer cell lines, suggesting potential cytotoxic effects
Molecular Mechanism
Given the known activities of related quinoline derivatives, it is plausible that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies should investigate potential threshold effects, as well as any toxic or adverse effects at high doses .
特性
IUPAC Name |
5-quinolin-8-ylsulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c17-20(18,16-8-12-7-11(16)9-19-12)13-5-1-3-10-4-2-6-15-14(10)13/h1-6,11-12H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHVAXJXUDVBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2931945.png)


![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2931953.png)
![3-Methyl-2-(3-methylbutyl)-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2931954.png)

![N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2931958.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2931960.png)

![2-Amino-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenol](/img/structure/B2931962.png)